molecular formula C15H15F2NO B2520608 (4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2097924-95-1

(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2520608
CAS RN: 2097924-95-1
M. Wt: 263.288
InChI Key: WGGOIVXAVGKSCM-UHFFFAOYSA-N
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Description

(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA aminotransferase leads to an increase in GABA levels, resulting in a decrease in neuronal activity. CPP-115 has been studied extensively for its potential use in the treatment of various neurological disorders.

Scientific Research Applications

Crystal Structure Analysis

Research conducted by Revathi et al. (2015) on a related compound, involving 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component, provides insights into the crystal structure. This study highlighted the dihedral angles between the benzene ring and piperidine rings and identified intermolecular hydrogen bonds that contribute to the stability of the crystal structure Revathi, B., Jonathan, D. R., Sevi, K. K., Dhanalakshmi, K., & Usha, G. (2015). Acta Crystallographica Section E: Crystallographic Communications.

Synthetic Approaches

Chang et al. (2006) explored the synthesis of various 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, starting from reactions of different 1-substituted 4-benzhydrylidenepiperidines. This research demonstrated a facile strategy for synthesizing meperidine analogs, indicating the potential for developing novel compounds within this chemical framework Chang, M.-Y., Wu, T.-C., Lin, C.-Y., & Hung, C.-Y. (2006). Tetrahedron Letters.

Antimycobacterial Agents

Dwivedi et al. (2005) reported on the synthesis of phenyl cyclopropyl methanones and their evaluation as anti-mycobacterial agents. This study presented an efficient, high-yield synthesis method and demonstrated the compounds' activity against M. tuberculosis, including multi-drug-resistant strains. The research highlights the potential therapeutic applications of these compounds in treating tuberculosis Dwivedi, N., Tewari, N., Tiwari, V., Chaturvedi, V., Manju, Y., Srivastava, A., Giakwad, A., Sinha, S., & Tripathi, R. (2005). Bioorganic & Medicinal Chemistry Letters.

Synthesis and Application

Research by Rui (2010) on the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrated a method starting from piperidine-4-carboxylic acid and ethyl carbonochloridate. The study provided a straightforward synthesis with a reasonable overall yield, contributing to the development of related compounds Rui, Z. (2010). Fine Chemical Intermediates.

properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO/c16-13-4-3-12(9-14(13)17)15(19)18-7-5-11(6-8-18)10-1-2-10/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGOIVXAVGKSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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